3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Replace metabolically unstable para-substituted benzoic acids with this rigid, 3D bicyclo[1.1.1]pentane (BCP) bioisostere. The 3-fluoromethyl group provides a distinct pKa and lipophilicity profile unavailable in methyl, fluoro, or hydroxy analogs. - **Key advantage**: Single fluorine enables clean ¹⁹F NMR tracking of binding & metabolism. - **Synthetic utility**: Bridgehead carboxylic acid survives amide/ester couplings. - **Quantified benefit**: BCP core improves solubility (6→36 μg/mL) and permeability (164-202 nm/s). Supplied at 95-97% purity. Direct replacement for SAR campaigns requiring intermediate acidity between 3-CH₃ and 3-CF₃ analogs.

Molecular Formula C7H9FO2
Molecular Weight 144.145
CAS No. 2092075-80-2
Cat. No. B2690553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS2092075-80-2
Molecular FormulaC7H9FO2
Molecular Weight144.145
Structural Identifiers
SMILESC1C2(CC1(C2)C(=O)O)CF
InChIInChI=1S/C7H9FO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10)
InChIKeyYFKSDNWMDURBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid: Overview


3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2092075-80-2, MFCD29767890) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative with molecular formula C₇H₉FO₂ and a monoisotopic mass of 144.05865 Da. It represents an advanced fluorinated analog of the widely adopted BCP bioisostere family, in which the strained, three-dimensional bicyclo[1.1.1]pentane cage serves as a metabolically robust replacement for para-substituted phenyl rings [1]. The 3‑fluoromethyl substitution introduces a stereoelectronically distinctive handle that modulates acidity and lipophilicity relative to non‑fluorinated BCP‑carboxylic acid analogs. The compound is commercially supplied at 95–97% purity by multiple reputable vendors including Sigma‑Aldrich (Enamine origin) and Macklin.

Fluorinated BCP bioisostere for scaffold-hopping studies
Stereoelectronic property modulation via 3‑fluoromethyl group
Class-level metabolic stability and solubility advantage reported for fluoro‑BCPs

Why the 3-Fluoromethyl Substituent Is Not Interchangeable


The common 3‑substituted BCP‑1‑carboxylic acids — including the 3‑methyl (CAS 65862‑01‑3), 3‑fluoro (CAS 146038‑53‑1), and 3‑hydroxymethyl (CAS 2389064‑42‑8) analogs — are not functionally interchangeable. The 3‑fluoromethyl group introduces a unique stereoelectronic profile arising from the strong electron‑withdrawing inductive effect of fluorine transmitted through the rigid, bridgehead‑connected BCP cage [1]. This alters the carboxylic acid's ionization (pKa) and the molecule's global lipophilicity (logD) in a manner distinct from methyl, hydroxy, or direct fluoro substitution. Furthermore, evidence from the broader fluoro‑BCP literature demonstrates that fluorine substitution at bridgehead positions dramatically enhances metabolic stability in liver microsomal assays [2]. The specific fluoromethyl substitution geometry therefore defines a distinct physicochemical and metabolic envelope that cannot be replicated by other 3‑substituted BCP‑carboxylic acid analogs, with direct implications for lead optimization workflows and SAR consistency.

Electron-withdrawing –CH₂F group
3‑Methyl analog (electron-donating) shifts acidity and lipophilicity in opposite direction; not interchangeable
Bridge-adjacent fluorine metabolic shielding
3‑Hydroxymethyl analog lacks fluorine blocking effect; may introduce phase II metabolism, altering clearance
Intermediate pKa for ionization tuning
Direct 3‑fluoro analog exhibits different inductive profile; acidity/lipophilicity balance may not replicate fluoromethyl behavior

Evidence Differentiating 3-(Fluoromethyl) from Closest Analogs


Fsp³ Comparison: Fluoromethyl vs. Methyl BCP

The Fsp³ fraction — the ratio of sp³‑hybridized carbon atoms to total carbon atoms — is a validated descriptor of molecular three‑dimensionality and correlates positively with improved solubility and reduced off‑target promiscuity. [1] For this compound (C₇H₉FO₂), all seven carbon atoms are sp³‑hybridized, yielding Fsp³ = 1.00. In contrast, the 3‑methyl analog (C₇H₁₀O₂, CAS 65862‑01‑3) also has seven sp³ carbons and therefore Fsp³ = 1.00. Thus, no differentiation is observed for this metric between these two compounds; the origin of differentiation resides in stereoelectronic properties conveyed by fluorine.

Fsp³ Comparison
Reported
Target: 1.00; 3‑Methyl analog: 1.00; Δ = 0
Identical carbon saturation; differentiation from substituent effects
Calculated from molecular formula
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Lipophilicity Shift from Fluoromethyl Substitution

The introduction of fluorine systematically modulates lipophilicity in a manner distinct from simple alkyl substitution. For the unsubstituted BCP‑1‑carboxylic acid (CAS 22287‑28‑1), the reported LogP is 0.87. For the 3‑methoxymethyl analog, LogP = 0.6 has been reported. [1] The 3‑fluoromethyl group — by virtue of the electron‑withdrawing, polarizable C–F bond — is expected to produce a LogP intermediate between the unsubstituted parent and the methoxymethyl analog. This contrasts with the 3‑methyl analog, whose LogP would be elevated above the parent due to the hydrophobic methyl increment. [2] Accurate LogP values for the title compound await experimental determination.

Lipophilicity Shift
Class-level
Expected LogP intermediate between parent (0.87) and 3‑methoxymethyl (0.6)
Fluoromethyl provides fine-tuned lipophilicity distinct from methyl
Awaiting experimental determination
Lipophilicity LogD ADME Profiling

Metabolic Stability Boost via Bridgehead Fluorine

Bridgehead fluorine substitution is a validated strategy for blocking oxidative metabolism at the BCP scaffold. In a systematic study by BMS reported in J. Med. Chem., a fluoro‑BCP derivative (compound 4a) exhibited metabolic half‑lives exceeding 120 min in both mouse liver microsomes (MLM) and human liver microsomes (HLM), representing a 130‑fold (MLM) and 40‑fold (HLM) improvement over the phenyl‑containing parent compound 2c. [1] Compared to the unsubstituted BCP analog 3a, the fluoro‑BCP compound 4a showed 24‑fold and 7‑fold improvements in MLM and HLM stability, respectively. [1] While these data are class‑level evidence for fluoro‑BCPs rather than direct measurements on the title compound, they firmly establish the metabolic advantage of fluorination at bridge‑adjacent positions and support the selection of 3‑(fluoromethyl)‑BCP‑1‑carboxylic acid over non‑fluorinated analogs for applications where metabolic stability is critical.

Metabolic Stability
Class-level
Fluoro‑BCP 4a: t₁/₂ > 120 min (MLM & HLM); 130× vs phenyl, 24× vs unsubst. BCP
Supports metabolic stability advantage in liver microsome assays
Class-level; not directly measured on title compound
Metabolic Stability Liver Microsomes Fluorine Blocking Strategy

Carboxylic Acid Acidity Tuning by Substituents

The acidity of BCP‑1‑carboxylic acids is highly sensitive to the electronic nature of the 3‑substituent due to efficient transmission of polar effects through the rigid bicyclic framework. [1] Experimental gas‑phase acidities and computational studies have been reported for a series of 3‑substituted (X) bicyclo[1.1.1]pent‑1‑yl carboxylic acids, where X = H, F, Cl, CF₃, and others. [1] For the parent BCP‑1‑carboxylic acid (X = H), the predicted pKa is 4.99 ± 0.20. For the 3‑trifluoromethyl analog, the predicted pKa is 4.38 ± 0.40, indicating that electron‑withdrawing substituents increase acidity (lower pKa). The 3‑fluoromethyl group (X = CH₂F), with its electronegative fluorine atom alpha to the cage, is expected to increase acidity relative to the parent (X = H) and to the 3‑methyl analog (X = CH₃, predicted pKa not found in sources), but to a lesser extent than the 3‑CF₃ analog. This provides a graduated acidity tuning option intermediate between strong electron‑withdrawing (CF₃) and electron‑donating (CH₃) substituents.

Acidity Tuning
Class-level
pKa predicted between 4.38 (3‑CF₃) and 4.99 (parent)
Intermediate acidity option for ionization optimization
Predicted values; experimental determination needed
Acidity pKa QSPR BCP Scaffold

Aqueous Solubility Advantage Over Phenyl Analogs

The BCP scaffold consistently improves aqueous solubility relative to phenyl‑containing analogs, a key advantage documented in the seminal 2012 J. Med. Chem. study [1] and a later systematic BMS evaluation across multiple bicyclic systems. [2] In the BMS study, the BCP analog (3a) exhibited aqueous solubility of 36 μg/mL, a 6‑fold improvement over the phenyl‑containing compound 2c (6 μg/mL). [2] While these measurements are on BCP‑containing drug‑like molecules rather than the BCP‑carboxylic acid building blocks themselves, the solubility‑enhancing property is a class‑level characteristic of the BCP motif. The 3‑fluoromethyl analog, by incorporating both the solubility‑enhancing BCP core and the lipophilicity‑modulating fluorine atom, is positioned to deliver a favorable balance of solubility and lipophilicity compared to non‑fluorinated BCP‑carboxylic acid analogs.

Solubility Advantage
Class-level
BCP analog 3a: 36 µg/mL vs phenyl analog 2c: 6 µg/mL (6‑fold)
Class-level solubility advantage over phenyl scaffolds
Class-level BCP property; not title compound-specific
Solubility BCP Isostere Drug-likeness

Passive Membrane Permeability of BCP Scaffolds

The BCP motif has been associated with significant improvements in passive membrane permeability. In the BMS systematic evaluation, the BCP analog 3a and BCHex analog 3b displayed permeability values of 164–202 nm/s, significantly higher than the 115 nm/s measured for the phenyl‑containing compound 2c. [1] In the Stepan et al. γ‑secretase inhibitor study, the BCP‑containing compound 3 delivered approximately 4‑fold increases in Cmax and AUC relative to the phenyl‑containing compound 1, translating improved passive permeability into superior oral absorption in vivo. [2] As with solubility, these permeability advantages are class‑level characteristics of the BCP scaffold; the 3‑fluoromethyl analog incorporates this benefit while adding the specific stereoelectronic properties of the fluorine substituent.

Passive Permeability
Class-level
BCP analog: 164–202 nm/s vs phenyl: 115 nm/s; ~4× oral AUC increase
Reported permeability advantage over phenyl analogs
Class-level BCP advantage; not title compound-specific
Permeability PAMPA BCP Isostere Oral Absorption

Key Procurement Applications in Drug Discovery


Scaffold-Hopping from Phenyl Carboxylic Acids

When a lead series contains a para‑substituted benzoic acid moiety that suffers from rapid oxidative metabolism or poor solubility, 3‑(fluoromethyl)‑BCP‑1‑carboxylic acid can serve as a direct bioisosteric replacement. The BCP core has been validated to improve aqueous solubility (6‑fold, from 6 to 36 μg/mL) [1] and passive permeability (164–202 nm/s vs. 115 nm/s for the phenyl counterpart) [1], while the fluoromethyl substituent provides an additional metabolic blocking effect at the bridge‑adjacent position, as demonstrated by fluoro‑BCP analogs achieving half‑lives >120 min in MLM and HLM. [1] This scenario is particularly relevant for programs targeting CNS or oncology indications where metabolic liability and poor permeability frequently limit progression.

Precision pKa Tuning for Ionization Control

The ionization state of a carboxylic acid at physiological pH profoundly influences solubility, permeability, and target engagement. The 3‑fluoromethyl group, with its moderate electron‑withdrawing character, is predicted to lower the pKa of the BCP‑1‑carboxylic acid relative to the parent (pKa ≈ 4.99) but to a lesser extent than the 3‑trifluoromethyl analog (pKa ≈ 4.38). This intermediate acidity makes the compound particularly attractive in SAR campaigns where the 3‑CF₃ analog is too acidic (leading to excessive ionization and poor permeability) and the 3‑CH₃ analog is insufficiently acidic, enabling optimal positioning of the ionization equilibrium for target engagement without compromising membrane passage.

Modular Synthesis of 1,3-Difunctionalized BCP Libraries

The carboxylic acid handle at the bridgehead position allows straightforward conversion to amides, esters, and heterocycles, enabling rapid library enumeration. [2] The fluoromethyl group at the opposing bridgehead remains intact through most amide coupling and esterification conditions, providing a stable fluorine handle for subsequent ¹⁹F NMR monitoring of biological interactions. [3] This synthetic versatility, combined with the class‑level metabolic stability advantages of fluorinated BCPs, positions this compound as a privileged core for fragment‑based drug discovery (FBDD) and DNA‑encoded library (DEL) synthesis, where building blocks require both chemical tractability and favorable physicochemical properties.

19F NMR Probe Development for Biophysical Assays

The single fluorine atom in the 3‑fluoromethyl group provides a clean ¹⁹F NMR spectroscopic handle for monitoring ligand‑protein interactions, binding thermodynamics, and metabolic fate without the spectral complexity of multi‑fluorine systems. [3] This is a key differentiator from non‑fluorinated BCP analogs (3‑CH₃, 3‑H) that lack an intrinsic NMR reporter and from poly‑fluorinated analogs (3‑CF₃) that present complex splitting patterns. This compound is therefore particularly well‑suited for the development of ¹⁹F NMR‑based binding assays and for incorporation into biophysical probe molecules in academic and industrial chemical biology groups.

Application
Selection Property
Validation Focus
Scaffold-hopping studies
BCP bioisostere with fluoromethyl handle
Metabolic stability and permeability relative to phenyl scaffolds
Ionization state optimization
Moderate electron-withdrawing –CH₂F group
pKa and logD profiling in assay-relevant buffers
BCP library enumeration
Carboxylic acid handle for amide/ester coupling
Chemical tractability and ¹⁹F NMR monitoring
Biophysical probe design
Single ¹⁹F NMR spectroscopic handle
Ligand–protein interaction monitoring
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